1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione
CAS No.: 618396-51-3
Cat. No.: VC21427690
Molecular Formula: C17H17BrN2S
Molecular Weight: 361.3g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 618396-51-3 |
---|---|
Molecular Formula | C17H17BrN2S |
Molecular Weight | 361.3g/mol |
IUPAC Name | 2-(4-bromophenyl)-1-prop-2-enyl-5,6,7,8-tetrahydroquinazoline-4-thione |
Standard InChI | InChI=1S/C17H17BrN2S/c1-2-11-20-15-6-4-3-5-14(15)17(21)19-16(20)12-7-9-13(18)10-8-12/h2,7-10H,1,3-6,11H2 |
Standard InChI Key | PZADVTWYZDPYPA-UHFFFAOYSA-N |
SMILES | C=CCN1C2=C(CCCC2)C(=S)N=C1C3=CC=C(C=C3)Br |
Canonical SMILES | C=CCN1C2=C(CCCC2)C(=S)N=C1C3=CC=C(C=C3)Br |
Introduction
STRUCTURAL CHARACTERISTICS AND CLASSIFICATION
Molecular Structure and Composition
1-Allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione belongs to the class of heterocyclic compounds containing a tetrahydroquinazoline scaffold. The molecular structure consists of a partially saturated bicyclic system with nitrogen atoms at positions 1 and 3. The compound features several key structural components:
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A tetrahydroquinazoline core structure (5,6,7,8-tetrahydro-4(1H)-quinazolinethione)
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An allyl group (CH₂CH=CH₂) attached to the N-1 position
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A 4-bromophenyl substituent at the C-2 position
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A thione (C=S) functionality at the C-4 position
The presence of the allyl group is reminiscent of compounds like allyl phenyl ether, which contains the allyl moiety (CH₂CH=CH₂) connected to an oxygen atom rather than a nitrogen atom. Allyl groups in organic compounds often contribute to specific chemical reactivity profiles.
Structural Classification and Related Compounds
This compound belongs to several chemical classes:
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Quinazolines (specifically tetrahydroquinazolines)
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Thiones (containing C=S functional group)
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Organobromine compounds
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N-allyl derivatives
Table 1.1: Classification of 1-Allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione
Classification Category | Specific Group | Key Structural Feature |
---|---|---|
Heterocyclic System | Quinazoline derivative | Fused bicyclic system with two nitrogen atoms |
Functional Group | Thione | C=S at position 4 |
Saturation Level | Partially saturated | Hydrogenated benzene ring (5,6,7,8-tetrahydro) |
N-Substituent | Allyl derivative | CH₂CH=CH₂ at N-1 position |
Aromatic Substituent | 4-Bromophenyl | Para-brominated phenyl at C-2 |
Related quinazoline-based structures have been studied for various pharmaceutical applications, particularly as potential antibacterial, antifungal, and anticancer agents. The structural similarities with compounds mentioned in literature suggest potential biological activities worth investigating.
PHYSICAL AND CHEMICAL PROPERTIES
Theoretical Physical Properties
The physical properties of 1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione can be predicted based on its molecular structure and comparison with related compounds:
Table 2.1: Predicted Physical Properties
Property | Predicted Value | Basis for Prediction |
---|---|---|
Physical State | Crystalline solid at room temperature | Based on similar quinazoline derivatives |
Color | Yellow to off-white solid | Common for thione-containing heterocycles |
Molecular Weight | Approximately 389.33 g/mol | Calculated from molecular formula |
Melting Point | 140-180°C | Estimated from related compounds |
Solubility | Soluble in organic solvents (DMSO, chloroform, DMF); poorly soluble in water | Based on structural features (aromatic rings, thione group) |
Chemical Reactivity and Stability
The chemical reactivity of this compound is likely influenced by several key functional groups:
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The thione (C=S) group may undergo oxidation, alkylation, and nucleophilic substitution reactions.
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The allyl group provides a site for potential addition reactions, similar to those observed with allyl phenyl ether which undergoes rearrangements under certain conditions.
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The 4-bromophenyl group offers possibilities for cross-coupling reactions similar to other aryl bromides.
The compound likely exhibits moderate stability under standard conditions but may be sensitive to strong oxidizing agents, particularly due to the thione functionality. The allyl group may undergo isomerization or rearrangement under thermal or acidic conditions, similar to the Claisen rearrangement observed with allyl phenyl ether.
SYNTHESIS AND PREPARATION METHODS
Synthetic Approach | Key Reagents | Reaction Conditions | Notes |
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Cyclization of appropriate N-allyl-o-aminobenzamide | 4-Bromobenzaldehyde, Lawesson's reagent | Reflux in toluene, followed by thionation | Two-step process for quinazoline formation followed by thionation |
N-Allylation of preformed quinazolinethione | 2-(4-Bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione, Allyl bromide | Base (K₂CO₃), DMF, 60-80°C | Similar to the preparation of allyl phenyl ether via alkylation |
Thionation of corresponding quinazolinone | 1-Allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinone, P₂S₅ | DMF or xylene, heat | Direct conversion of C=O to C=S |
Precursors and Starting Materials
Key precursors for the synthesis would likely include:
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2-Aminocyclohexanone or cyclohexane-1,2-diamine derivatives
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4-Bromobenzaldehyde or 4-bromobenzoic acid derivatives
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Allyl bromide for N-allylation
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Thionating agents such as Lawesson's reagent or phosphorus pentasulfide
The allylation step could potentially follow similar chemistry to that used in the preparation of allyl phenyl ether, which involves the reaction of a sodium alkoxide with allyl bromide:
C₆H₅ONa + BrCH₂CH=CH₂ → C₆H₅OCH₂CH=CH₂ + NaBr
A similar approach for N-allylation would involve a nitrogen nucleophile reacting with allyl bromide, although the reaction conditions would need to be modified to account for the different reactivity of nitrogen versus oxygen nucleophiles.
BIOLOGICAL AND PHARMACEUTICAL SIGNIFICANCE
Potential Activity | Structural Basis | Comparison Compounds |
---|---|---|
Antimicrobial | Quinazoline scaffold, thione group | Related quinazoline derivatives have shown antibacterial properties |
Antifungal | Heterocyclic structure with thione group | Thione-containing heterocycles often exhibit antifungal properties |
Anti-inflammatory | Nitrogen-containing heterocycle | Similar quinazoline structures have demonstrated anti-inflammatory effects |
CNS Activity | Partially saturated heterocyclic system | Tetrahydroquinazolines have shown CNS activities in some cases |
Anticancer | 4-Bromophenyl substituent, quinazoline core | Brominated aromatics and quinazolines appear in several anticancer agents |
Structure-Activity Relationships
Several structural features of 1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione may contribute to its potential biological activities:
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The tetrahydroquinazoline core provides a scaffold found in various bioactive compounds
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The thione group may enhance lipophilicity and membrane permeability
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The 4-bromophenyl group could contribute to specific receptor binding through halogen bonding
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The allyl group may influence both pharmacokinetic properties and receptor interactions
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The partially saturated ring system may allow for conformational flexibility beneficial for binding to biological targets
The compound's structure suggests it may have moderate lipophilicity, potentially facilitating cell membrane penetration while maintaining sufficient water solubility for biological applications.
ANALYTICAL METHODS FOR IDENTIFICATION AND CHARACTERIZATION
Spectroscopic Methods
Several spectroscopic methods would be appropriate for the identification and characterization of 1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione:
Table 5.1: Expected Spectroscopic Characteristics
Spectroscopic Method | Expected Key Features | Analytical Value |
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IR Spectroscopy | C=S stretching (1050-1200 cm⁻¹), C=N stretching (1600-1650 cm⁻¹), C=C stretching (allyl, 1640-1680 cm⁻¹) | Identification of thione and allyl functionalities |
¹H NMR | Signals for allyl protons (5-6 ppm for =CH, 4-5 ppm for CH₂=, 4-4.5 ppm for N-CH₂), tetrahydro ring protons (1.5-2.5 ppm), aromatic protons (7-8 ppm) | Structural confirmation and purity assessment |
¹³C NMR | Thione carbon (175-190 ppm), aromatic carbons (120-140 ppm), allyl carbons (115-135 ppm) | Carbon framework verification |
Mass Spectrometry | Molecular ion peak at m/z 389, fragmentation pattern showing loss of allyl group, bromine isotope pattern | Molecular weight confirmation and structural elucidation |
Chromatographic Techniques
For purification and analysis of 1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione, several chromatographic methods would be suitable:
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Thin-Layer Chromatography (TLC): Using silica gel plates with appropriate solvent systems (e.g., hexane/ethyl acetate mixtures)
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Column Chromatography: Silica gel column using gradient elution with increasing polarity
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High-Performance Liquid Chromatography (HPLC): Reversed-phase C18 column with methanol/water or acetonitrile/water mobile phases
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Gas Chromatography-Mass Spectrometry (GC-MS): For compound identification and purity analysis if the compound has sufficient volatility
These analytical methods would be similar to those employed for structurally related compounds, such as those mentioned in studies of heterocyclic systems in the literature.
Research Area | Specific Focus | Expected Outcome |
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Synthesis Optimization | Development of efficient, high-yield synthesis routes | Improved accessibility for further studies |
Structure-Activity Relationship Studies | Systematic modification of substituents | Identification of optimal substitution patterns for biological activity |
Biological Screening | Testing against bacterial, fungal, and cancer cell lines | Determination of actual bioactivity profile |
Mechanism of Action Studies | Investigation of protein binding and enzyme inhibition | Understanding of molecular interactions |
Metabolic Stability | Analysis of metabolic pathways and stability | Information for potential drug development |
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